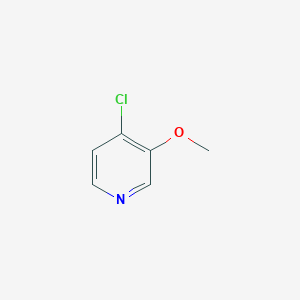
4-クロロ-3-メトキシピリジン
概要
説明
4-Chloro-3-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H6ClNO It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 3 are replaced by a chlorine atom and a methoxy group, respectively
科学的研究の応用
4-Chloro-3-methoxypyridine has a wide range of applications in scientific research:
作用機序
Target of Action
4-Chloro-3-methoxypyridine is primarily used as a reagent in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of 4-Chloro-3-methoxypyridine are the organoboron reagents used in this reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, 4-Chloro-3-methoxypyridine interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The reaction conditions are mild and functional group tolerant, making it a widely applied method for carbon–carbon bond formation .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by 4-Chloro-3-methoxypyridine . This reaction is crucial in the synthesis of various organic compounds, including pharmaceuticals and polymers . The downstream effects include the formation of new carbon–carbon bonds, enabling the construction of complex organic structures .
Pharmacokinetics
Its physical and chemical properties, such as its molecular weight and solubility, would influence its behavior in a chemical reaction or biological system .
Result of Action
The molecular effect of 4-Chloro-3-methoxypyridine’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds . On a cellular level, the effects would depend on the specific context, such as the type of organism and the presence of other compounds .
Action Environment
The action, efficacy, and stability of 4-Chloro-3-methoxypyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and an organoboron reagent . The reaction conditions, such as temperature and pH, can also impact the reaction’s efficiency . Furthermore, the compound’s stability could be affected by factors like light, heat, and moisture .
準備方法
Synthetic Routes and Reaction Conditions
4-Chloro-3-methoxypyridine can be synthesized through several methods. One common approach involves the chlorination of 3-methoxypyridine using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions . Another method includes the reaction of 3-methoxypyridine with N-chlorosuccinimide (NCS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of 4-Chloro-3-methoxypyridine typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
化学反応の分析
Types of Reactions
4-Chloro-3-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: 4-Amino-3-methoxypyridine, 4-Mercapto-3-methoxypyridine.
Oxidation: 4-Chloro-3-formylpyridine, 4-Chloro-3-carboxypyridine.
Reduction: 3-Methoxypyridine.
類似化合物との比較
Similar Compounds
4-Chloro-2-methoxypyridine: Similar structure but with the methoxy group at position 2.
4-Chloro-3-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.
3-Chloro-4-methoxypyridine: Similar structure but with the positions of the chlorine and methoxy groups swapped.
Uniqueness
4-Chloro-3-methoxypyridine is unique due to the specific positioning of the chlorine and methoxy groups on the pyridine ring. This arrangement can significantly affect its chemical reactivity and biological activity compared to its isomers and analogs .
特性
IUPAC Name |
4-chloro-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICAQTPGOQCCOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601802 | |
| Record name | 4-Chloro-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96628-70-5 | |
| Record name | 4-Chloro-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















